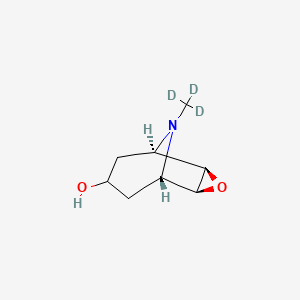
N-Methyl Norscopine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Norscopine-d3 is a deuterated analog of N-Methyl Norscopine, which is an intermediate in the synthesis of various pharmacologically active compounds. This compound is particularly significant in the synthesis of Scopine Di(2-thienylglycolate)-D3, a labeled analog of Scopine Di(2-thienylglycolate), which is a precursor to Tiotropium Bromide. The molecular formula of this compound is C8H10D3NO2, and it has a molecular weight of 158.22 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Norscopine-d3 typically involves the methylation of Norscopine with deuterated methylating agents. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro groups to amines followed by methylation . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and deuterated methyl iodide as the methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale methylation setups. The purity and yield of the product are critical, and therefore, the process is optimized to minimize impurities and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl Norscopine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Methylating Agents: Deuterated methyl iodide.
Major Products Formed
The major products formed from these reactions include various deuterated analogs of pharmacologically active compounds, such as Scopine Di(2-thienylglycolate)-D3.
Wissenschaftliche Forschungsanwendungen
N-Methyl Norscopine-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a labeled compound in biological studies to trace metabolic pathways.
Medicine: It is an intermediate in the synthesis of drugs like Tiotropium Bromide, which is used to treat chronic obstructive pulmonary disease.
Industry: It is used in the production of various pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-Methyl Norscopine-d3 is primarily related to its role as an intermediate in drug synthesis. It does not have a direct pharmacological effect but contributes to the formation of active compounds. For instance, in the synthesis of Tiotropium Bromide, it helps in forming the active moiety that binds to muscarinic receptors in the lungs, leading to bronchodilation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl Norscopine: The non-deuterated analog with similar chemical properties but different isotopic composition.
Scopine Di(2-thienylglycolate): A related compound used in the synthesis of Tiotropium Bromide.
N-Methyl-d3-formamide: Another deuterated compound used in various chemical syntheses.
Uniqueness
N-Methyl Norscopine-d3 is unique due to its deuterated nature, which makes it valuable in studies involving isotopic labeling. This property allows researchers to trace the compound in metabolic studies and understand the pharmacokinetics of the drugs synthesized from it.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
158.21 g/mol |
IUPAC-Name |
(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+/i1D3 |
InChI-Schlüssel |
FIMXSEMBHGTNKT-BERCTUEYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O |
Kanonische SMILES |
CN1C2CC(CC1C3C2O3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
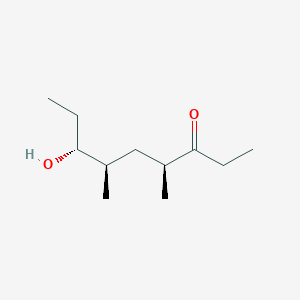
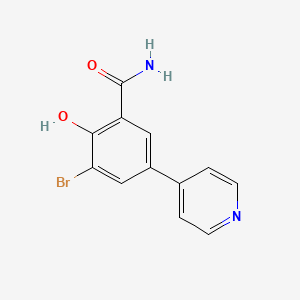
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
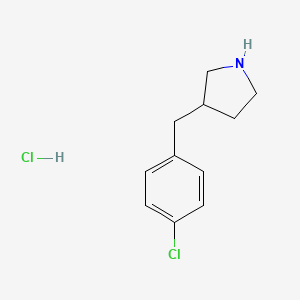
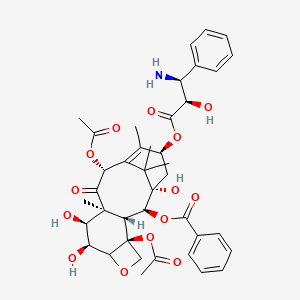
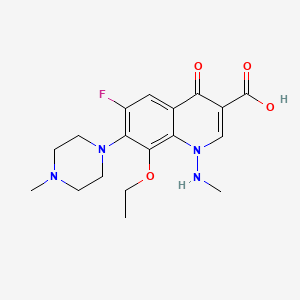
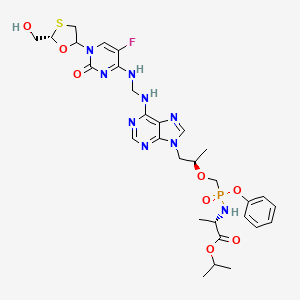
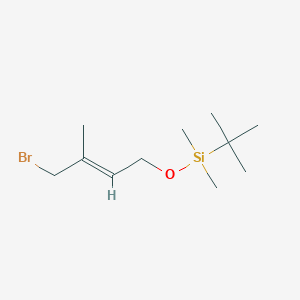
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
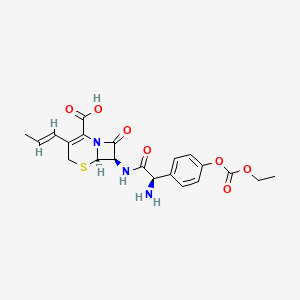
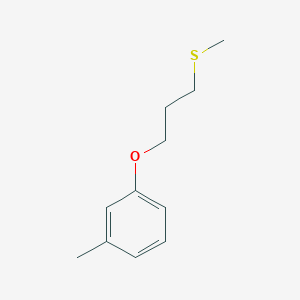
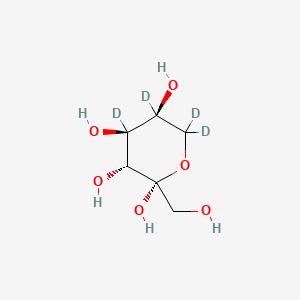
butanedioic acid](/img/structure/B13849820.png)
